molecular formula C11H11NO4 B1300928 N-(4-Methoxyphenyl)maleamic acid CAS No. 24870-10-8

N-(4-Methoxyphenyl)maleamic acid

Cat. No. B1300928
CAS RN: 24870-10-8
M. Wt: 221.21 g/mol
InChI Key: CCFLBHDPAUAJMZ-SREVYHEPSA-N
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Description

N-(4-Methoxyphenyl)maleamic acid is a derivative of maleamic acid, which is a compound that can be synthesized from maleic anhydride and various aromatic amines. The methoxy group at the para position of the phenyl ring distinguishes it from other maleamic acid derivatives. This compound is of interest due to its potential applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of N-(4-Methoxyphenyl)maleamic acid is not directly described in the provided papers, but similar compounds have been synthesized using maleic anhydride and substituted anilines. For instance, N-(4-hydroxyphenyl) maleimide was synthesized from maleic anhydride and 4-aminophenol, using toluene and dimethylformamide as solvents . The synthesis of N-(2-Chloro-4-nitrophenyl)maleamic acid involved crystallization and was stabilized by intramolecular hydrogen bonding . These methods could potentially be adapted for the synthesis of N-(4-Methoxyphenyl)maleamic acid by using 4-methoxyaniline as the starting amine.

Molecular Structure Analysis

The molecular structure of maleamic acid derivatives is characterized by the presence of an amide bond and a maleic acid moiety. The structure of N-(Dehydroabietyl)maleamic acid was confirmed by X-ray crystal structure analysis, showing a Z configuration of the C=C double bond and the presence of intramolecular and intermolecular hydrogen bonds . Similarly, the structure of N-(2-Aminophenyl)maleamic acid was non-planar and featured hydrogen bonding that formed a three-dimensional network . These structural features are likely to be present in N-(4-Methoxyphenyl)maleamic acid as well.

Chemical Reactions Analysis

The reactivity of maleamic acid derivatives can be complex. For example, a re-investigation of the synthesis of azo compounds based on N-(4-Hydroxyphenyl)maleimide revealed an unexpected ring-opening reaction, leading to the generation of a different compound . This highlights the potential for unexpected reactions in the synthesis and handling of N-(4-Methoxyphenyl)maleamic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of maleamic acid derivatives can be influenced by their molecular structure. The thermodynamic properties of N-(4-aminophenyl) maleimide were calculated, showing a relationship between temperature and properties such as heat capacity, entropy, and enthalpy . The spectroscopic properties of para-methyl and para-methoxy maleanilinic acids were investigated, and their cytotoxicity against carcinoma cells was evaluated . These studies suggest that N-(4-Methoxyphenyl)maleamic acid may also exhibit interesting thermodynamic and spectroscopic properties, as well as potential biological activity.

Scientific Research Applications

Antibacterial Activity

  • Antibacterial Derivatives: A study conducted by Cunha et al. (2005) revealed that certain derivatives of MPMA exhibited modest antibacterial activity against various bacterial strains, including Micrococcus luteus, Staphylococcus aureus, and Escherichia coli.

Application in Tumor Research

  • Enhancement of Anti-tumor Activity: Research by Indap & Ambaye (1991) found that MPMA, when used in combination with certain cytotoxic drugs, enhanced their anti-tumor activity against P388 leukemia in murine models. However, it was noted that this combination was not effective against S180 (ascites) tumors.
  • Combination with 5-Fluorouracil: Another study by Indap & Ambaye (1991) explored the use of MPMA in combination with 5-fluorouracil, indicating increased efficacy against Ehrlich ascites carcinoma (EAC) tumors.

Polymer Science and Materials

  • Fire and Heat Resistant Laminating Resins: Kumar, Fohlen, and Parker (1983) conducted a study showing that maleamic acids, including MPMA, can be converted to maleimides and polymerized to create polymers with high limiting oxygen indices and char yields, making them suitable for heat and fire-resistant applications Kumar, Fohlen, & Parker (1983).
  • Conducting Poly[N-(4-Methoxy Phenyl)Maleamic Acid]/Metals Oxides Nanocomposites: A 2022 study by Mohammed & Saleh (2022) explored the anti-corrosion function of polymer films made from MPMA on low carbon steel in a salt medium, demonstrating enhanced corrosion resistance.

Miscellaneous Applications

  • Herbicide Antidotes: N-(4-Methoxyphenyl)maleamic acid has been studied as a potential herbicide antidote. In a study by Kirino, Rubin, & Casida (1985), they found that certain maleamic acids may interact with tissue thiols, suggesting their use as antidotes or safeners for herbicides.

properties

IUPAC Name

(Z)-4-(4-methoxyanilino)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-16-9-4-2-8(3-5-9)12-10(13)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFLBHDPAUAJMZ-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methoxyphenyl)maleamic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
BT Gowda, M Tokarčík, K Shakuntala… - … Section E: Structure …, 2010 - scripts.iucr.org
In the title compound, C11H11NO4, the asymmetric unit contains two unique molecules, both of which are almost planar, with rms deviations of 0.047 and 0.059 Å. The dihedral angles …
Number of citations: 8 scripts.iucr.org
AC Tomé, JAS Cavaleiro, FMJ Domingues… - … , Sulfur, and Silicon …, 1993 - Taylor & Francis
N-phenylmaleimides, o-, m-and p-substituted (1) reacted with excess chlorosulfonic acid to give the corresponding sulphonyl chlorides (2–5). These were condensed with amines and …
Number of citations: 11 www.tandfonline.com
N Shivalingegowda, S Erachikkaiah… - Chemical Data …, 2018 - Elsevier
4-Oxo-4-(pyridin-2-ylamino)butanoic acid crystallizes with two symmetry independent molecules (A and B) in the asymmetric unit. The crystal structure features hetero R 2 2 ( 8 ) synthon …
Number of citations: 0 www.sciencedirect.com
K Shakuntala - 2021 - shodhgangotri.inflibnet.ac.in
The thesis describes the results of synthetic, spectral and structural studies on a large number of substituted maleamic acids, maleic diamides, N-(arylsulfonyl)-substitutedacetamides …
Number of citations: 2 shodhgangotri.inflibnet.ac.in
M Sirajuddin, S Ali, V McKee, H Ullah - Spectrochimica Acta Part A …, 2015 - Elsevier
This paper stresses on the synthesis, characterization of novel carboxylic acid derivative and its application in pharmaceutics. Carboxylic acid derivatives have a growing importance in …
Number of citations: 39 www.sciencedirect.com
M Prakash Shet, N Shivalingegowda, S Erachikkaiah… - 2018 - uomphysics.net
4-Oxo-4-(pyridin-2-ylamino) butanoic acid crystallizes with two symmetry independent molecules (A and B) in the asymmetric unit. The crystal structure features hetero R2 2 (8) synthon …
Number of citations: 0 uomphysics.net
M Sirajuddin, S Ali, V McKee, SZ Khan… - Spectrochimica Acta Part …, 2015 - Elsevier
The titled compound, 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid was synthesized and characterized by various techniques like elemental analyses, FT-IR, NMR ( 1 H, …
Number of citations: 26 www.sciencedirect.com
N Uddin, M Sirajuddin, N Uddin, M Tariq… - … Acta Part A: Molecular …, 2015 - Elsevier
This article contains the synthesis of a novel carboxylic acid derivative, its transition metal complexes and evaluation of biological applications. Six carboxylate complexes of transition …
Number of citations: 39 www.sciencedirect.com
M Sirajuddin, S Ali, V McKee, M Sohail… - European journal of …, 2014 - Elsevier
Fourteen new organotin(IV) complexes with general formula R 2 SnL 2 or R 3 SnL where R = CH 3 , C 2 H 5 , C 4 H 9 , C 6 H 5 , C 6 H 11 , CH 2 –C 6 H 5 , C(CH 3 ) 3 , C 8 H 17 and L = …
Number of citations: 122 www.sciencedirect.com
Z Rehman, I Ahmad, M Sirajuddin, A Waseem… - Deepak and Rajakumar … - papers.ssrn.com
Abstract Six new triorganotin (IV) carboxylates with the general formula (R or Ar) 3 SnL [where R or Ar= Me (1, 4), Bu (2, 5) and Ph (3, 6) and L=(Z)-4-(p-toluidino)-4-oxobut-2-enoate (for …
Number of citations: 0 papers.ssrn.com

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